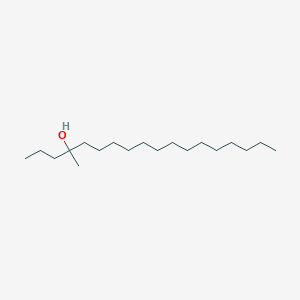

4-Methyloctadecan-4-OL

Description

Properties

CAS No. |

54892-13-6 |

|---|---|

Molecular Formula |

C19H40O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

4-methyloctadecan-4-ol |

InChI |

InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3 |

InChI Key |

VMTGGTJUJCMQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)(CCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.

Industrial Production Methods: In an industrial setting, the production of 4-Methyloctadecan-4-OL may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.

Reduction: Formation of 4-methyloctadecane.

Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.

Scientific Research Applications

4-Methyloctadecan-4-OL has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Critical Limitations of Provided Evidence

- focuses on 4-Methoxybenzyl alcohol , a benzyl alcohol derivative with a methoxy group. Its molecular formula (C₈H₁₀O₂), CAS number (105-13-5), and applications (pharmaceutical intermediate) are unrelated to 4-Methyloctadecan-4-OL.

- describes 4-Methylazepan-4-ol, a seven-membered azepane ring with a hydroxyl and methyl group. Its molecular formula (C₇H₁₅NO) and CAS number (740758-27-4) further confirm its dissimilarity to the target compound.

- No data on the physical/chemical properties, synthesis, or biological activity of 4-Methyloctadecan-4-OL is provided.

Proposed Framework for Comparison (Hypothetical)

While direct comparisons cannot be made using the evidence, below is a template for structuring such an analysis if relevant data were available:

Structural Comparison

| Compound | Molecular Formula | Substituents/Functional Groups | Chain Length/Ring Structure |

|---|---|---|---|

| 4-Methyloctadecan-4-OL | C₁₉H₄₀O | Methyl branch at C4, hydroxyl | 18-carbon aliphatic chain |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | Methoxy and hydroxyl on benzene | Aromatic ring |

| 4-Methylazepan-4-ol | C₇H₁₅NO | Hydroxyl, methyl on azepane ring | Seven-membered nitrogen ring |

Physicochemical Properties

Recommendations for Further Research

To address the original query, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed data on 4-Methyloctadecan-4-OL.

Compare with structurally analogous fatty alcohols (e.g., 4-Methylheptadecan-4-OL, 5-Methyloctadecan-5-OL) to analyze branching effects on properties like melting point or biodegradability.

Review industrial patents for applications in cosmetics, surfactants, or biofuels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.